

Comparative Untargeted Metabolomics of MDMA and Other Stimulants: A Guide for Researchers

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Compound of Interest

Compound Name: *3,4-Methylenedioxymandelic acid*

Cat. No.: B1213049

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A deep dive into the metabolic perturbations caused by MDMA, amphetamine, and the novel psychoactive substance mephedrone, this guide offers a comparative analysis based on untargeted metabolomics, providing researchers, scientists, and drug development professionals with essential experimental data and methodologies.

This technical guide presents a comparative analysis of the metabolic effects of 3,4-methylenedioxymethamphetamine (MDMA), amphetamine, and mephedrone, drawing upon findings from a controlled drug administration study in humans. The analysis reveals significant alterations in key metabolic pathways, including energy metabolism, steroid biosynthesis, and amino acid metabolism. This guide provides a structured overview of the quantitative changes, detailed experimental protocols, and visual representations of the affected pathways to support further research into the pharmacological actions and potential biomarkers of these psychoactive stimulants.

Data Presentation: Quantitative Metabolite Changes

The following tables summarize the significant metabolic alterations observed in human plasma following the administration of MDMA (125 mg), amphetamine (40 mg), and mephedrone (100 mg). The data is compiled from a comparative untargeted metabolomics study utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Table 1: Overlapping Metabolite Changes Induced by MDMA, Amphetamine, and Mephedrone

Metabolite	Change after MDMA	Change after Amphetamine	Change after Mephedrone
Linoleic acid	↑	↑	↑
Pregnenolone sulfate	↑	↑	↑

↑ Indicates a significant increase in the metabolite level.

Table 2: Metabolite Changes Shared Between MDMA and Amphetamine

Metabolite	Change after MDMA	Change after Amphetamine
Biliverdin	↑	↑
Cortisol	↑	↑
Glutamine	↓	↓
Histidine	↓	↓
Tryptophan	↓	↓

↑ Indicates a significant increase; ↓ indicates a significant decrease in the metabolite level.

Table 3: Metabolite Changes Shared Between Amphetamine and Mephedrone

Metabolite	Change after Amphetamine	Change after Mephedrone
Arachidic acid	↑	↑
Glycoursodeoxycholic acid	↓	↓
Oleic acid	↑	↑
Palmitic acid	↑	↑
Stearic acid	↑	↑

↑ Indicates a significant increase; ↓ indicates a significant decrease in the metabolite level.

Table 4: Metabolite Changes Shared Between MDMA and Mephedrone

Metabolite	Change after MDMA	Change after Mephedrone
Arginine	↓	↓
LysoPC(18:2)	↑	↑

↑ Indicates a significant increase; ↓ indicates a significant decrease in the metabolite level.

Experimental Protocols

The data presented in this guide was obtained through a rigorous untargeted metabolomics workflow. The key experimental methodologies are detailed below.

Sample Preparation (Plasma)

- Protein Precipitation: Plasma samples were prepared by protein precipitation. Eighty microliters of extraction solvent (acetonitrile with internal standards) were added to 20 μ L of plasma.
- Vortexing and Centrifugation: The mixture was vortexed and then centrifuged to pellet the precipitated proteins.
- Supernatant Collection: The resulting supernatant, containing the metabolites, was carefully collected for analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

- Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer was used for the analysis.
- Chromatographic Separation: Metabolites were separated using a reversed-phase C18 column. The mobile phases consisted of water with 0.1% formic acid (A) and acetonitrile with

0.1% formic acid (B). A gradient elution was employed to separate a wide range of metabolites.

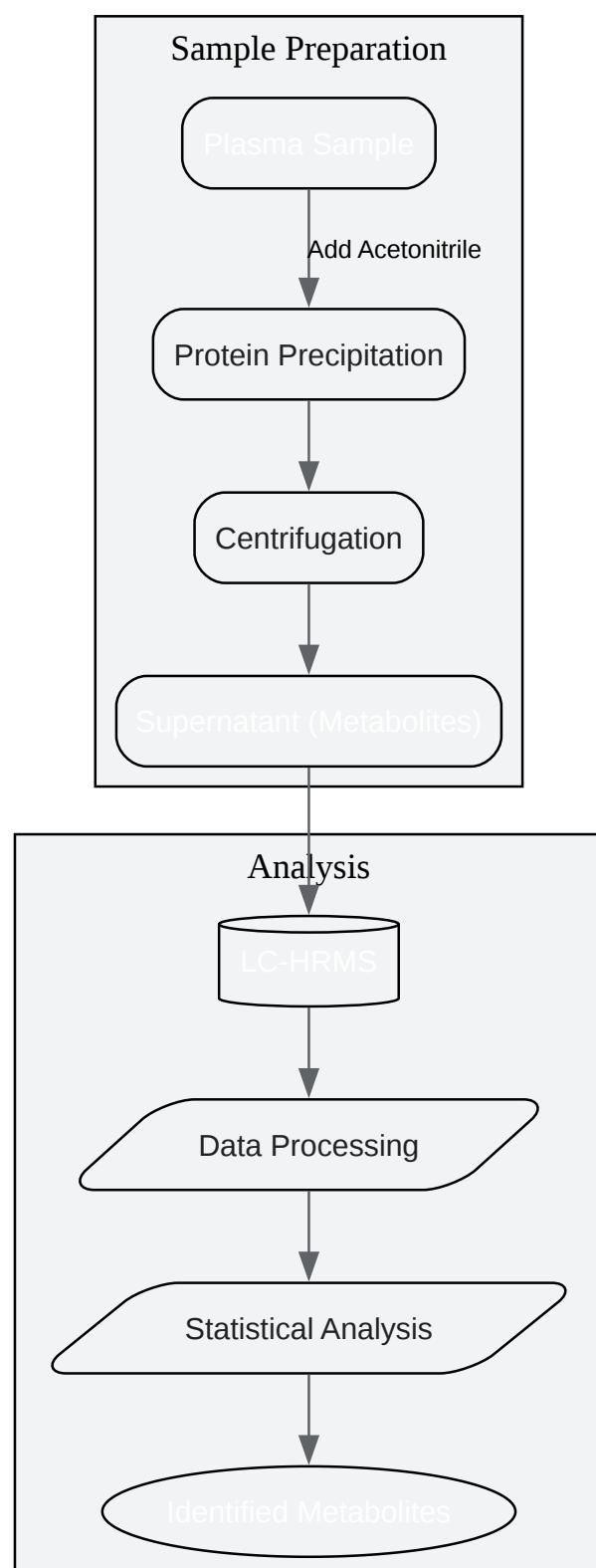
- **Mass Spectrometry:** The Q-TOF mass spectrometer was operated in both positive and negative electrospray ionization (ESI) modes to detect a broad spectrum of metabolites. Full scan data was acquired over a mass-to-charge (m/z) range of 50-1000.

Data Analysis

- **Data Processing:** The raw data was processed using software for peak picking, retention time alignment, and deconvolution.
- **Statistical Analysis:** Statistical analysis, including paired t-tests and fold-change analysis, was performed to identify metabolites that were significantly altered after drug administration compared to baseline.

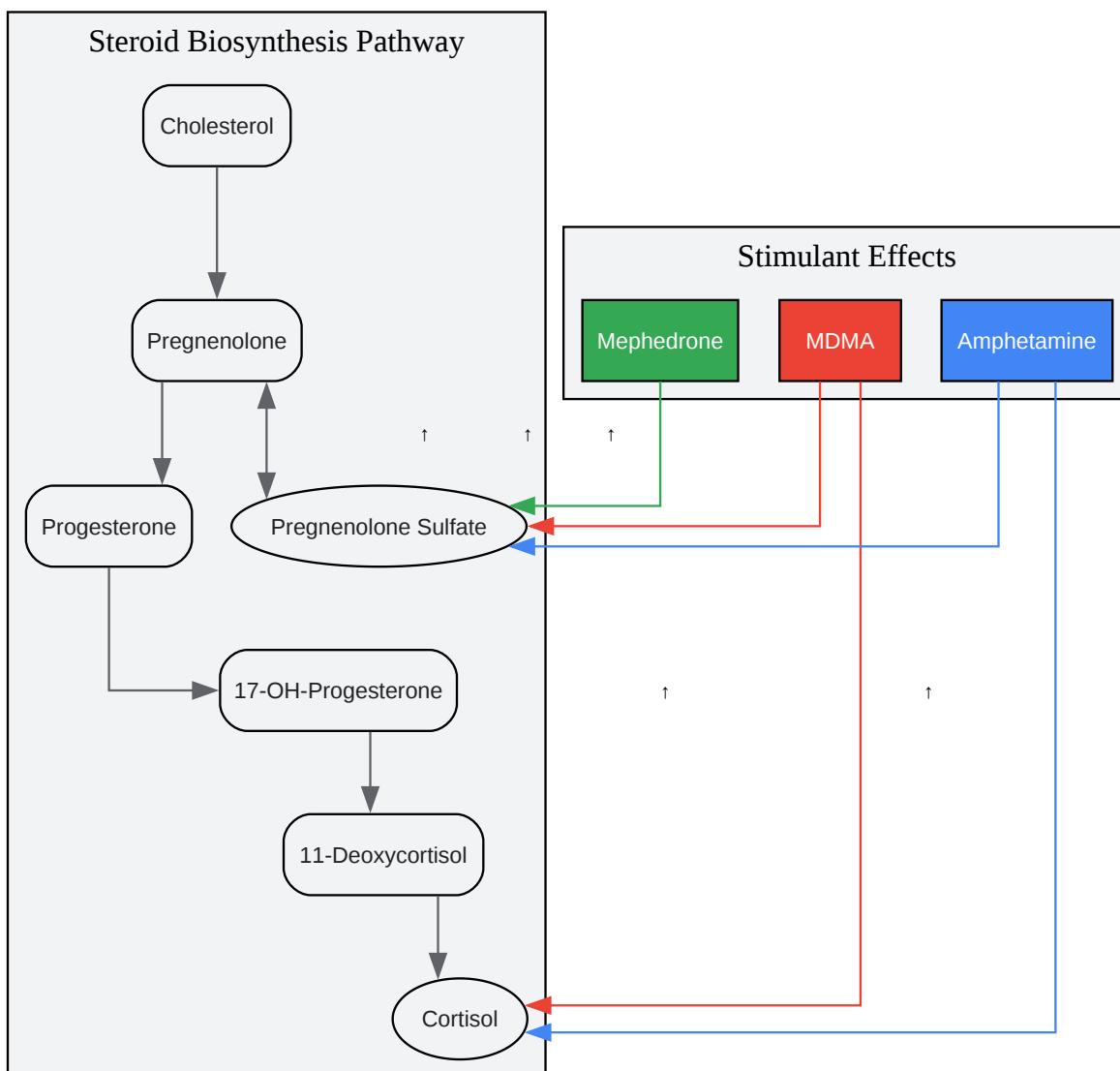
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the metabolic pathways affected by the stimulants.



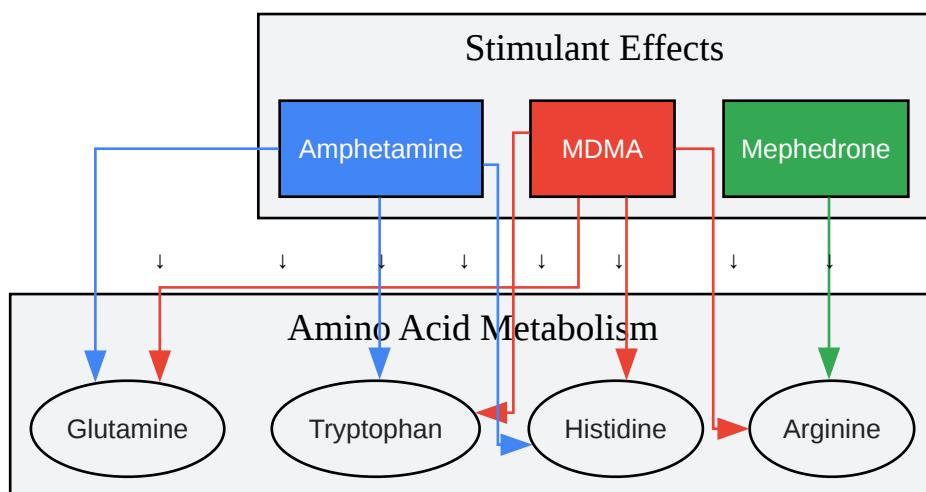
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Untargeted metabolomics experimental workflow.



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Impact of stimulants on the steroid biosynthesis pathway.



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Impact of stimulants on amino acid metabolism.

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